脑磷脂

描述

Cephalin, chemically known as phosphatidyl-ethanolamine, is a phospholipid found in all living cells . It is particularly abundant in nervous tissue such as the white matter of the brain, nerves, neural tissue, and the spinal cord . Cephalin is the principal phospholipid in bacteria, while lecithin serves a similar role in animals .

Synthesis Analysis

Phosphatidylethanolamine, also known as cephalin, is synthesized by the addition of cytidine diphosphate-ethanolamine to diglycerides . This process releases cytidine monophosphate. S-Adenosyl methionine can subsequently methylate the amine of phosphatidylethanolamines to yield phosphatidylcholines .

Molecular Structure Analysis

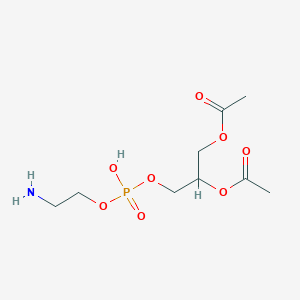

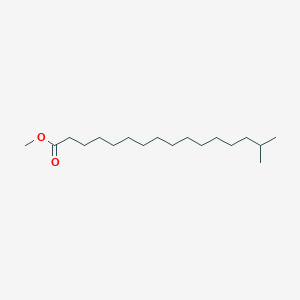

Cephalin consists of a combination of glycerol esterified with two fatty acids and phosphoric acid . The phosphate group is combined with the ethanolamine in Cephalin . The two fatty acids may be the same or different, and are usually in the 1,2 positions .

Chemical Reactions Analysis

Cephalin, or phosphatidyl-ethanolamine, plays a role in membrane fusion and in the disassembly of the contractile ring during cytokinesis in cell division . It is also thought to regulate membrane curvature .

Physical And Chemical Properties Analysis

Cephalin is a neutral or zwitterionic phospholipid, at least in the pH range 2 to 7 . It is a key building block of membrane bilayers and is present exclusively in the inner leaflet of the plasma membrane in animal cells .

科学研究应用

Presence in Living Cells

Cephalin is found in all living cells . In human physiology, it is particularly found in nervous tissue such as the white matter of the brain, nerves, neural tissue, and in the spinal cord .

Principal Phospholipid in Bacteria

While Lecithin is the principal phospholipid in animals, Cephalin is the principal one in bacteria . This makes it a crucial component in the study of bacterial cell structures and functions.

Role in Natural Products Biosynthesis

Cephalin plays a role in the biosynthesis of natural products. The main methylation reaction in this process is performed by S-adenosylmethionine (SAM)-dependent methyltransferases (MTs) . These MTs have been discovered to accept complex substrates and synthesize industrially valuable natural products .

Applications in Drug Delivery Systems

Cephalin, being a naturally occurring amphipathic molecule, has significant applications in drug delivery systems . Its unique properties make it an ideal candidate for the development of efficient and targeted drug delivery mechanisms.

Role in Diversifying Natural Products

Methylation, a common transformation in the biosynthesis of natural products, plays multiple critical roles such as diversifying natural products, increasing bioavailability and stability of small molecules, altering the potency and cytotoxicity of natural products . Cephalin, being a part of this process, contributes to these aspects.

Potential Role in Biotechnology

With advancements in genomic and chemical profiling technologies, novel methyltransferases that accept complex substrates like Cephalin have been discovered . These can synthesize industrially valuable natural products, thus broadening the scope of biosynthesized functional molecules .

属性

IUPAC Name |

[2-acetyloxy-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO8P/c1-7(11)15-5-9(18-8(2)12)6-17-19(13,14)16-4-3-10/h9H,3-6,10H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWRDBDJAOHXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920022 | |

| Record name | 2-(Acetyloxy)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cephalin | |

CAS RN |

90989-93-8 | |

| Record name | 2-(Acetyloxy)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cephalins, brain | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Cephalin's primary target is the coagulation cascade, a complex series of enzymatic reactions leading to blood clot formation. [] [] [] [] Cephalin acts as a crucial cofactor, binding to and accelerating the activation of several clotting factors, ultimately leading to thrombin generation and fibrin clot formation. [] [] [] [] This interaction is highly dependent on the presence of calcium ions. [] []

A: Cephalin is not a single compound but a complex mixture of phospholipids, primarily phosphatidylethanolamine (PE) and phosphatidylserine (PS), along with other minor components like phosphatidylinositol (PI). [] [] Therefore, a single molecular formula and weight cannot be assigned.

- Spectroscopic data: Characterization often involves techniques like thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) to analyze the fatty acid composition and identify individual phospholipid components. [] [] [] []

A: Cephalin's stability is affected by factors like temperature, light, and oxygen. [] It is prone to oxidation, leading to degradation and changes in its physical and biological properties. []

- Applications: Due to its role in blood coagulation, cephalin is used in laboratory assays like the Activated Partial Thromboplastin Time (APTT) test to assess the intrinsic coagulation pathway and monitor heparin therapy. [] [] [] It can be extracted from various sources like bovine brain or soybeans for research and commercial purposes. [] []

A: Cephalin itself does not possess inherent catalytic activity. [] Instead, it acts as a cofactor, providing a negatively charged surface for the assembly and activation of coagulation factors. [] This surface facilitates protein-protein and protein-lipid interactions essential for the coagulation cascade to proceed efficiently. []

- Reaction mechanisms: Cephalin's role in coagulation involves binding to factors like factor IXa and factor VIIIa, promoting their interaction with factor X and ultimately leading to its activation. []

- Selectivity: While cephalin interacts with various coagulation factors, its binding affinity and impact on activation rates differ, contributing to the regulation of the coagulation cascade. []

- What are the specific inhibitory substances found in commercial preparations of lecithin and cephalin that affect oospore formation in Phytophthora species? []

- Can cephalin effectively replace polyethylene glycol as a fusogenic agent in hybridoma technology, and what are the advantages and disadvantages of each method? []

- How does the presence of an abnormal factor X (factor X Friuli) affect the sensitivity of coagulation tests that rely on cephalin as a reagent? [] []

- What are the implications of the anti-heparin activity of cephalin and other phospholipids for the clinical use of heparin as an anticoagulant? []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione](/img/structure/B164421.png)

![5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile](/img/structure/B164442.png)

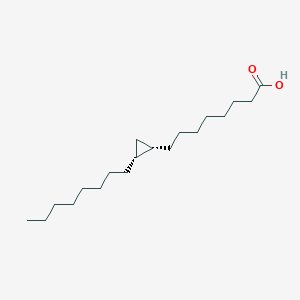

![Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate](/img/structure/B164451.png)

![(2S)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid](/img/structure/B164452.png)